molecular formula C22H18BrN3O2 B11437979 2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437979
M. Wt: 436.3 g/mol
InChI Key: RQZMSLLAZBSAFY-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a dihydrobenzodioxin moiety, and a methylimidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the Dihydrobenzodioxin Moiety: This step involves the formation of the benzodioxin ring, which can be achieved through a cyclization reaction involving appropriate diol precursors.

    Final Coupling Reaction: The final step involves coupling the bromophenyl and dihydrobenzodioxin moieties to the imidazo[1,2-a]pyridine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic materials with unique electronic properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt cellular processes and lead to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine
  • 2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine
  • 2-(3-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

Uniqueness

The uniqueness of 2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern and the presence of the bromophenyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H18BrN3O2/c1-14-4-2-7-20-25-21(15-5-3-6-16(23)12-15)22(26(14)20)24-17-8-9-18-19(13-17)28-11-10-27-18/h2-9,12-13,24H,10-11H2,1H3

InChI Key

RQZMSLLAZBSAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC(=CC=C5)Br

Origin of Product

United States

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